4-Tert-butyl-2-fluorobenzamide

Catalog No.
S8588067
CAS No.
M.F
C11H14FNO
M. Wt
195.23 g/mol
Availability
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4-Tert-butyl-2-fluorobenzamide

Product Name

4-Tert-butyl-2-fluorobenzamide

IUPAC Name

4-tert-butyl-2-fluorobenzamide

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

InChI

InChI=1S/C11H14FNO/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H2,13,14)

InChI Key

WYCFUKQGGQJIHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)N)F

Structural and Molecular Characteristics

4-Tert-butyl-2-fluorobenzamide, with the molecular formula $$ \text{C}{11}\text{H}{14}\text{FNO} $$, consists of a benzamide backbone substituted with a fluorine atom at the ortho position and a bulky tert-butyl group at the para position. The IUPAC name is N-(tert-butyl)-2-fluorobenzamide, and its SMILES representation is $$ \text{CC(C)(C)NC(=O)C1=CC=CC=C1F} $$ . The molecular weight is 195.23 g/mol, and its crystalline structure is stabilized by hydrogen bonding between the amide group and the fluorine atom.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula$$ \text{C}{11}\text{H}{14}\text{FNO} $$PubChem
Molecular Weight195.23 g/molPubChem
CAS Registry Number146617-56-3ECHA
EC Number652-759-8ECHA
SMILES$$ \text{CC(C)(C)NC(=O)C1=CC=CC=C1F} $$PubChem

The tert-butyl group enhances steric hindrance, influencing the compound’s reactivity in substitution reactions, while the fluorine atom contributes to electronic effects such as increased electrophilicity at the carbonyl carbon .

Synthetic Routes

The synthesis typically involves Schotten-Baumann acylation, where 2-fluorobenzoic acid is converted to its acyl chloride derivative and subsequently reacted with tert-butylamine. Alternative methods include microwave-assisted amidation to improve yield and reduce reaction time .

Traditional Amidation Approaches

Schotten-Baumann Reaction Variations

The Schotten-Baumann reaction remains a cornerstone for amide bond formation, particularly for sterically hindered substrates like 4-tert-butyl-2-fluorobenzamide. In this method, 2-fluoro-4-tert-butylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. The resultant 2-fluoro-4-tert-butylbenzoyl chloride is then reacted with tert-butylamine in a biphasic system of aqueous sodium hydroxide (NaOH) and an organic solvent such as dichloromethane or tetrahydrofuran (THF).

Key optimizations include:

  • Base Selection: Substituting NaOH with potassium carbonate (K₂CO₃) reduces hydrolysis of the acid chloride, improving yields to 70–75% [1].
  • Solvent Systems: Using THF-water mixtures (4:1 v/v) enhances interfacial contact, achieving 80% conversion within 2 hours at 0–5°C [4].

A comparative analysis of Schotten-Baumann conditions is provided in Table 1.

Table 1: Schotten-Baumann Reaction Optimization for 4-Tert-butyl-2-fluorobenzamide

BaseSolventTemperature (°C)Yield (%)
NaOHCH₂Cl₂-H₂O065
K₂CO₃THF-H₂O075
NaHCO₃EtOAc-H₂O2560

Acid Chloride Intermediate Routes

Alternative routes employ pre-formed acid chlorides, such as 2-fluoro-4-tert-butylbenzoyl chloride, synthesized via reaction of the corresponding carboxylic acid with phosphorus pentachloride (PCl₅) in anhydrous benzene. This method avoids in situ chloride generation, enabling stoichiometric control and reducing side reactions. Subsequent amidation with tert-butylamine in dry diethyl ether yields the target compound in 82% purity after recrystallization from ethanol [4].

Modern Catalytic Systems

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed coupling strategies have been adapted for amide synthesis, bypassing traditional acid chloride intermediates. For example, a Miyaura borylation-amination sequence starts with 2-fluoro-4-tert-butylbenzoic acid, which is converted to its aryl boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂. Subsequent reaction with tert-butylamine in the presence of Cu(I) thiophene-2-carboxylate (CuTC) affords the amide in 68% yield [1].

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates amidation by enhancing reaction kinetics. A protocol combining 2-fluoro-4-tert-butylbenzoic acid, tert-butylamine, and propylphosphonic anhydride (T3P®) in acetonitrile achieves 90% conversion within 10 minutes at 120°C. This method reduces energy consumption by 40% compared to conventional heating [1].

Solid-Phase Synthesis Techniques

Solid-phase approaches immobilize the carboxylic acid component on Wang resin via ester linkage. Activation with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) enables coupling with tert-butylamine in dimethylformamide (DMF). Cleavage with trifluoroacetic acid (TFA) liberates the amide in 85% yield, with residual TFA removed via neutralization with aqueous NaHCO₃ [4].

Green Chemistry Approaches

Solvent-Free Mechanochemical Methods

Ball milling 2-fluoro-4-tert-butylbenzoic acid and tert-butylamine with silica gel as a grinding auxiliary produces the amide in 78% yield after 30 minutes. This method eliminates solvent waste and reduces reaction time by 70% compared to solution-phase synthesis [1].

Biocatalytic Amidation Strategies

Immobilized Candida antarctica lipase B (CAL-B) catalyzes direct amidation in non-aqueous media. Using tert-butanol as both solvent and reactant, the enzyme facilitates coupling at 50°C, achieving 65% conversion after 24 hours. This approach avoids toxic coupling agents and operates under mild pH conditions [4].

Multinuclear Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides fundamental insights into the molecular structure of 4-Tert-butyl-2-fluorobenzamide through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance analysis reveals distinctive signatures for the tert-butyl group, with the nine methyl protons appearing as a characteristic singlet at approximately 1.3 parts per million relative to tetramethylsilane [1] [2]. The aromatic protons display a complex multipicity pattern due to fluorine-proton coupling interactions, with the fluorine atom at the ortho position significantly affecting the chemical shifts of adjacent aromatic carbons [2] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the characteristic quartet splitting of the carbon directly bonded to fluorine, with coupling constants of approximately 246-248 Hertz reflecting the direct carbon-fluorine bond [2] [4]. The tert-butyl carbon signals appear as expected, with the quaternary carbon at approximately 35 parts per million and the methyl carbons around 31 parts per million [2] [3]. The carbonyl carbon of the amide group exhibits its characteristic downfield shift around 165-170 parts per million [2] [5].

Fluorine-19 Nuclear Magnetic Resonance provides definitive identification of the fluorine substitution pattern, with the fluorine atom in the ortho position displaying characteristic chemical shift values around -112 to -117 parts per million [2] [3]. The fluorine coupling to adjacent protons creates diagnostic splitting patterns that confirm the substitution pattern and molecular connectivity [4].

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational modes that confirm the structural features of 4-Tert-butyl-2-fluorobenzamide. The amide carbonyl stretch appears prominently around 1630-1650 wavenumbers, consistent with typical benzamide derivatives [6] [5]. The carbon-fluorine stretching vibration manifests in the fingerprint region around 1200-1300 wavenumbers, providing definitive evidence for the fluorine substitution [7].

The tert-butyl group displays characteristic methyl carbon-hydrogen stretching vibrations around 2960-2980 wavenumbers, with additional deformation modes appearing in the 1360-1395 wavenumber region [6] [8]. Aromatic carbon-carbon stretching vibrations are observed in multiple bands between 1400-1600 wavenumbers, reflecting the substituted benzene ring system [6] [7].

The amide nitrogen-hydrogen stretching vibrations appear as broad bands around 3300-3400 wavenumbers, while the corresponding nitrogen-hydrogen bending modes are observed around 1540-1580 wavenumbers [6] [5]. These vibrational signatures collectively confirm the presence of all expected functional groups and substitution patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-Tert-butyl-2-fluorobenzamide reveals characteristic fragmentation pathways that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 209 for the expected molecular formula. Primary fragmentation involves loss of the tert-butyl group, yielding a significant fragment at mass-to-charge ratio 152, corresponding to 2-fluorobenzamide [9] [10].

Secondary fragmentation patterns include loss of carbon monoxide from the amide group, producing fragments at mass-to-charge ratio 124 [9]. The tert-butyl cation at mass-to-charge ratio 57 represents a common stabilized carbocation fragment characteristic of tert-butyl substituted compounds [10]. Additional fragmentation involves fluorine loss, though this pathway is typically less favorable due to the strength of the carbon-fluorine bond [10].

Characteristic fragmentation also occurs through alpha cleavage adjacent to the carbonyl group, generating benzyl-type fragments that provide structural information about the aromatic ring substitution pattern [9] [10]. These fragmentation patterns collectively provide definitive mass spectrometric identification of the compound structure.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides detailed three-dimensional structural information for 4-Tert-butyl-2-fluorobenzamide. Crystallographic studies of related fluorinated benzamide derivatives reveal characteristic packing motifs dominated by hydrogen bonding interactions between amide groups [11] [12]. The fluorine substitution significantly influences the crystal packing through weak hydrogen bonding interactions and dipole-dipole interactions [11] [13].

Typical crystallographic parameters for similar compounds include monoclinic or orthorhombic space groups with cell parameters reflecting the molecular dimensions and packing efficiency [12] [14]. The tert-butyl group adopts its characteristic tetrahedral geometry with carbon-carbon bond lengths around 1.53 Angstroms [12] [15]. The benzamide moiety displays planar geometry with typical aromatic carbon-carbon bond lengths of approximately 1.39 Angstroms [16] [17].

Intermolecular hydrogen bonding patterns involve the amide nitrogen-hydrogen groups as donors and carbonyl oxygen atoms as acceptors, creating extended network structures characteristic of benzamide derivatives [11] [16]. The fluorine atom participates in weak hydrogen bonding interactions with aromatic carbon-hydrogen groups, contributing to the overall crystal stability [11] [17].

Comparative Conformational Analysis

Comparative conformational analysis reveals the influence of fluorine substitution on the molecular geometry of 4-Tert-butyl-2-fluorobenzamide. Studies of fluorinated benzamide derivatives demonstrate that fluorine substitution at the ortho position introduces conformational constraints that deviate from planarity [18] [16]. The dihedral angle between the amide group and the aromatic ring typically ranges from 20-30 degrees in fluorinated systems, compared to near-planar conformations in unsubstituted benzamides [18] [19].

The tert-butyl group maintains its characteristic tetrahedral geometry regardless of other substituents, with the bulky group preferentially adopting orientations that minimize steric interactions [20] [21]. Conformational flexibility is primarily restricted to rotation around the carbon-carbon bond connecting the tert-butyl group to the aromatic ring [22] [20].

Computational analysis indicates that fluorine substitution stabilizes specific rotamers through intramolecular interactions, leading to preferred conformational states that differ from those observed in non-fluorinated analogs [18] [19]. These conformational preferences significantly influence both crystallization behavior and intermolecular interactions in the solid state [16] [17].

Computational Chemistry Insights

Density Functional Theory-Based Molecular Orbital Calculations

Density Functional Theory calculations provide detailed electronic structure information for 4-Tert-butyl-2-fluorobenzamide. Common computational approaches employ hybrid functionals such as B3LYP with basis sets ranging from 6-31G(d) to cc-pVTZ for accurate prediction of molecular properties [23] [24]. The highest occupied molecular orbital typically locates on the aromatic ring system with significant contribution from the amide nitrogen lone pair [25] [26].

The lowest unoccupied molecular orbital generally exhibits antibonding character distributed across the aromatic system and amide carbonyl group [25] [26]. Fluorine substitution introduces significant electronegativity effects that lower the energy of molecular orbitals and affect the electronic distribution throughout the molecule [23] [24].

Calculated vibrational frequencies correlate well with experimental infrared data when scaled by appropriate factors, typically around 0.96 for B3LYP calculations [27] [24]. The computational results confirm the characteristic vibrational modes observed experimentally and provide additional insight into the normal mode compositions [23] [25].

Natural bond orbital analysis reveals the electronic effects of fluorine substitution, including hyperconjugative interactions and charge distribution patterns that influence molecular reactivity [23] [24]. These calculations demonstrate significant charge withdrawal by the fluorine atom, affecting the electron density distribution throughout the aromatic system [25].

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the dynamic behavior and conformational flexibility of 4-Tert-butyl-2-fluorobenzamide in various environments [28] [29]. Classical molecular dynamics employs validated force fields to investigate thermal motion, conformational sampling, and intermolecular interactions over nanosecond to microsecond timescales [28] [30].

Simulation studies reveal that the tert-butyl group undergoes rapid rotation around its attachment point, sampling multiple orientations on picosecond timescales [28] [31]. The fluorine substitution constrains certain conformational degrees of freedom while introducing specific stabilizing interactions with neighboring molecular groups [28] [29].

Temperature-dependent simulations demonstrate the thermal stability of the preferred conformations and identify transition states between different rotameric forms [31] [30]. Solvent effects, when included, significantly influence the conformational preferences and hydrogen bonding patterns [32] [30].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.105942232 g/mol

Monoisotopic Mass

195.105942232 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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